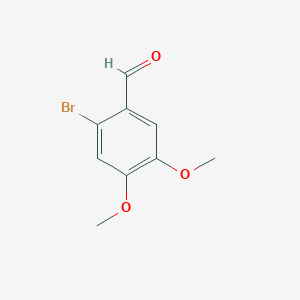

2-Bromo-4,5-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQROBHFUDBOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202200 | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-10-9 | |

| Record name | 6-Bromoveratraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5392-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8K9VA6TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from veratraldehyde, a key reaction in the preparation of various pharmaceutical and research compounds. This document outlines detailed experimental protocols, presents a comparative analysis of different synthetic methodologies, and illustrates the reaction workflow.

Introduction

The bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to produce this compound is a crucial step in the synthesis of more complex molecules, including precursors for psychoactive compounds like TMA-2.[1] The reaction proceeds via electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The position of bromination is directed by the activating methoxy (B1213986) groups. This guide details various approaches to this synthesis, including the use of elemental bromine in different solvents and an in-situ generation method for bromine, offering alternatives to handling hazardous molecular bromine directly.[2][3]

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of their efficacy.

| Method | Brominating Agent | Solvent | Starting Material (Veratraldehyde) | Yield (%) | Melting Point (°C) | Reference |

| Method 1 | Bromine (Br₂) | Methanol (B129727) | 4.0 kg | 90-92% | 143-146 | [1] |

| Method 2 | Potassium Bromate (B103136) (KBrO₃) / Hydrobromic Acid (HBr) | Glacial Acetic Acid | 1.0 g | 82.03% | 142-144 | [2][3] |

| Method 3 | Bromine (Br₂) | Glacial Acetic Acid | 100 g | 86.5% | 151-152 | [4] |

| Method 4 | Bromine (Br₂) | Methanol | Not specified | 75.6% | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation table.

Method 1: Bromination in Methanol[1]

This large-scale procedure utilizes methanol as a solvent, which has been shown to provide a high yield of the desired product.

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde): 4.0 kg (24.07 mol)

-

Methanol: 27 L

-

Bromine: 4.4 kg (27.53 mol)

-

Water

Procedure:

-

A 30-L glass reactor is charged with 25 L of methanol.

-

Mill-powdered veratraldehyde (4.0 kg) is added to the reactor with stirring, causing a slight temperature drop.

-

The filling tube is rinsed with an additional 2 L of methanol.

-

The mixture is heated to 30°C, if necessary, to ensure complete dissolution.

-

Bromine (4.4 kg) is added while maintaining the temperature below 40°C with cooling.

-

The reaction mixture is stirred at this temperature for 1 hour.

-

Following the stirring period, 9.5 L of methanol is removed by distillation under reflux.

-

The mixture is then cooled to 20°C.

-

15 L of water is added with stirring, causing the product to precipitate.

-

The resulting slurry is filtered using a pressure filter and the collected solid is washed with cold methanol (3 x 5 L).

-

The colorless to slightly yellowish product is dried in vacuo at 50°C and 40 mbar for 18-24 hours.

Method 2: In-situ Bromination with KBrO₃ and HBr[2][3]

This method avoids the direct use of liquid bromine by generating it in-situ from the reaction of potassium bromate and hydrobromic acid in an acidic medium.

Materials:

-

Veratraldehyde: 10 mmol

-

Potassium Bromate (KBrO₃): 3.3 mmol

-

Glacial Acetic Acid: 5 mL

-

Hydrobromic Acid (HBr, 47%): 1 mL

-

Ice water: 50 mL

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

-

Veratraldehyde (10 mmol) is placed in a round-bottom flask.

-

Potassium bromate (3.3 mmol) and glacial acetic acid (5 mL) are added at room temperature.

-

The mixture is stirred using a magnetic stirrer, and hydrobromic acid (1 mL, 47%) is added dropwise.

-

After the addition is complete, stirring is continued for 45 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into 50 mL of ice water and stirred for 10 minutes.

-

Sodium thiosulfate is added until the color of the solution changes, indicating the quenching of excess bromine.

-

The resulting precipitate is collected and dried.

Method 3: Bromination in Acetic Acid[4]

This protocol employs glacial acetic acid as the solvent for the bromination reaction.

Materials:

-

Veratraldehyde: 100 g (0.602 mol)

-

Glacial Acetic Acid: 400 mL

-

Bromine: 30.8 mL (0.602 mol)

-

Water: 200 mL

Procedure:

-

Veratraldehyde (100 g) and glacial acetic acid (400 mL) are added to a reaction flask and stirred at room temperature until the solid dissolves.

-

Bromine (30.8 mL) is slowly added dropwise to the solution.

-

The reaction is allowed to proceed for 6 hours at a temperature of 20-30°C.

-

After the reaction period, 200 mL of water is added to precipitate the yellow solid product.

-

The solid is collected by suction filtration, washed with water, and dried under vacuum.

Reaction Workflow and Signaling Pathways

The following diagrams illustrate the chemical transformation and the logical workflow of the synthesis.

Caption: General workflow for the synthesis of this compound.

Caption: Simplified mechanism of electrophilic aromatic bromination of veratraldehyde.

References

A Technical Guide to 2-Bromo-4,5-dimethoxybenzaldehyde (CAS: 5392-10-9) for Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzaldehyde, a key chemical intermediate with CAS number 5392-10-9. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, significant chemical reactions, and safety information. Methodologies for its preparation via direct bromination and in situ bromine generation are presented, along with its applications as a precursor for various substituted benzaldehydes and phenethylamines. All quantitative data is systematically tabulated, and key processes are visualized through workflow diagrams to ensure clarity and accessibility for its intended scientific audience.

Chemical and Physical Properties

This compound, also known as 6-Bromoveratraldehyde, is a substituted benzaldehyde (B42025) derivative that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including the aldehyde group, two methoxy (B1213986) groups, and a bromine atom, make it a valuable precursor for a wide range of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5392-10-9 | [2][3][4] |

| Molecular Formula | C₉H₉BrO₃ | [4][5] |

| Molecular Weight | 245.07 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Bromoveratraldehyde, 6-Bromo-3,4-dimethoxybenzaldehyde | [2][3][6] |

| Appearance | White to yellow or orange powder/crystal | [3] |

| Melting Point | 142 - 152 °C | [3][7] |

| Purity | >98.0% (by GC) | [3][8] |

Spectroscopic Data

Characterization of this compound is typically performed using standard analytical techniques. The following data has been reported from its synthesis and characterization.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features | Source(s) |

| FTIR | Characteristic absorption for C-Br at 1018 cm⁻¹. Also shows vibrations for C=O, aromatic C=C, and C-O ether functional groups. | [7][9] |

| GC-MS | Molecular ion (M⁺) peak observed at m/z 244, corresponding to the molecule with the ⁷⁹Br isotope. Fragmentation patterns include the loss of -CHO (m/z 215) and -CH₃ (m/z 229) radicals. | [7][9] |

| TLC | R𝒻 = 0.55 (hexane/ethyl acetate, 6:4) | [1] |

| NMR | While specific NMR data is not detailed in the reviewed literature, it is commonly available from commercial suppliers. For example, a patent for a downstream product, 2-bromo-4,5-dimethoxy cinnamyl nitrile, provides its ¹H-NMR data. | [4][10] |

Synthesis and Experimental Protocols

The primary route to this compound is the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[7] Veratraldehyde itself can be prepared from the methylation of vanillin. Two prominent, detailed methods for the bromination step are outlined below.

Caption: General synthesis pathway from Vanillin to the target compound.

Protocol 1: Direct Bromination with Molecular Bromine in Methanol (B129727)

This method has been reported to produce high yields of 90-92% and is adapted for larger-scale synthesis. Using methanol as a solvent is noted to be an improvement over acetic acid.

Caption: Experimental workflow for the direct bromination of veratraldehyde.

Detailed Methodology:

-

Preparation: A glass reactor is charged with methanol (approx. 6.25 L per kg of starting material), and powdered 3,4-dimethoxybenzaldehyde (1.0 eq) is added with stirring until a homogeneous solution is achieved.[1]

-

Bromination: The solution is brought to 30°C. Liquid bromine (1.1-1.15 eq) is added at a rate that maintains the internal temperature below 40°C with external cooling.[1]

-

Reaction: The mixture is stirred at this temperature for 1 hour after the addition is complete.[1]

-

Work-up: The reaction mixture is heated under reflux, and about one-third of the methanol is removed by distillation, which may initiate product precipitation.[1]

-

Precipitation: After distillation, the mixture is cooled to 20°C, and water (approx. 3.75 L per kg of starting material) is added with stirring to fully precipitate the product.[1]

-

Isolation: The resulting slurry is filtered. The collected solid is washed with cold methanol (3 times) and then dried under vacuum at 50°C for 18-24 hours to yield the final product.[1]

Protocol 2: In Situ Bromination using KBrO₃ and HBr

This protocol provides an alternative to handling highly toxic and reactive molecular bromine by generating the electrophile in situ.[7][9] It is suitable for laboratory-scale synthesis.

Caption: Experimental workflow for in situ bromination using KBrO₃.

Detailed Methodology:

-

Preparation: In a round-bottom flask, combine veratraldehyde (10 mmol, 1.0 eq) and potassium bromate (B103136) (KBrO₃, 3.3 mmol, 0.33 eq) in glacial acetic acid (5 mL) at room temperature.[9]

-

Bromination: Stir the mixture using a magnetic stirrer and add hydrobromic acid (HBr, 47%, 1 mL) drop by drop.[9]

-

Reaction: After the addition is complete, continue stirring for 45 minutes. The reaction progress should be monitored by TLC.[9]

-

Work-up: Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.[9]

-

Quenching: Add a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) portion-wise until the orange/yellow color of excess bromine disappears.[9]

-

Isolation: The resulting precipitate is collected by filtration to give the crude product, which can be further purified if necessary. This method has been reported to yield a grayish-white solid with a yield of up to 82%.[9]

Chemical Reactivity and Applications

This compound is a valuable intermediate primarily due to the reactivity of its aldehyde and bromo substituents. It is a precursor for pharmacologically relevant scaffolds.[1][11]

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by nucleophiles. A key application is the reaction with sodium methoxide (B1231860) in the presence of a copper bromide (CuBr) catalyst to form 2,4,5-trimethoxybenzaldehyde, a direct precursor to the psychoactive compound TMA-2. Other alkoxides or thiolates can be used to generate different derivatives.

-

Aldehyde Group Reactions: The aldehyde functional group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form phenethylamines. The plain 2-Bromo-4,5-dimethoxyphenethylamine is noted as a potentially active compound.[1]

-

Condensation Reactions: The compound can be used in condensation reactions. A patent describes its reaction to form 2-bromo-4,5-dimethoxy cinnamyl nitrile, which is then reduced to 2-bromo-4,5-dimethoxy benzenepropanenitrile.[10]

-

Selective Demethylation: The methoxy group at the 5-position can be selectively hydrolyzed to a hydroxyl group using concentrated sulfuric acid in the presence of methionine, yielding 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[11]

Caption: Key applications and downstream products from the title compound.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

Table 3: Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [12][13] |

| H312 | Harmful in contact with skin | [12][13] |

| H315 | Causes skin irritation | [12][13] |

| H317 | May cause an allergic skin reaction | [12] |

| H319 | Causes serious eye irritation | [12][13] |

| H332 | Harmful if inhaled | [12][13] |

| H335 | May cause respiratory irritation | [6][12][13] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [12][13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [12][13] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [13] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [13] |

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product.[12] Use dry clean-up procedures for spills to avoid generating dust.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][13] Keep away from incompatible materials.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Synthesis of this compound [designer-drug.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 5392-10-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 5392-10-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS [matrix-fine-chemicals.com]

- 6. chempanda.com [chempanda.com]

- 7. sunankalijaga.org [sunankalijaga.org]

- 8. Chemicals & Bioreagents : this compound, 5g, [Purity: >98.0%(GC)] [order.apicalscientific.com]

- 9. sunankalijaga.org [sunankalijaga.org]

- 10. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoveratraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoveratraldehyde, also known as 2-bromo-4,5-dimethoxybenzaldehyde, is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and two methoxy (B1213986) groups on the benzene (B151609) ring adjacent to an aldehyde functional group, imparts a unique reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromoveratraldehyde, detailed experimental protocols for its synthesis and property determination, and a visualization of its synthetic workflow and a relevant biological pathway for its derivatives.

Physicochemical Properties

The key physicochemical properties of 6-Bromoveratraldehyde are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₃ | [1][2][3][4] |

| Molecular Weight | 245.07 g/mol | [1][2][3][4] |

| Appearance | White to light yellow or cream crystals or powder | [5][6] |

| Melting Point | 148-152 °C | [5] |

| 150-151 °C (lit.) | [2][3][4][7][8] | |

| 143.5-152.5 °C | [6] | |

| Boiling Point (Predicted) | 316.1 ± 37.0 °C at 760 mmHg | [7] |

| Density (Rough Estimate) | 1.482 g/cm³ | [5] |

| Refractive Index (Estimate) | 1.567 | [5] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [5] |

| Organic Solvents | Moderately soluble | [9] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| Infrared (IR) Spectroscopy | C-Br stretch, C=O (aldehyde) stretch (~1700 cm⁻¹), C-H (aldehyde) stretch (2830-2695 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), and C-O (ether) stretches. | [10] |

| ¹H NMR Spectroscopy | Signals corresponding to the aldehydic proton, aromatic protons, and methoxy group protons are expected. | [11] |

| ¹³C NMR Spectroscopy | Signals corresponding to the carbonyl carbon, aromatic carbons, and methoxy carbons are expected. | [12][13][14][15] |

| Mass Spectrometry (GC-MS) | Molecular ion (M+) peak at m/z 244 (corresponding to the ⁷⁹Br isotope) has been reported. | [16][17][18][19][20] |

Experimental Protocols

Synthesis of 6-Bromoveratraldehyde from Veratraldehyde

This protocol describes the bromination of veratraldehyde to yield 6-bromoveratraldehyde.

Materials and Equipment:

-

Veratraldehyde

-

Potassium bromate (B103136) (KBrO₃)

-

Glacial acetic acid

-

Hydrobromic acid (HBr, 47%)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ice water

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Büchner funnel and filter paper

-

Beakers

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a suitable reaction flask, dissolve veratraldehyde (1.0 equivalent) in glacial acetic acid.

-

To this solution, add potassium bromate (KBrO₃) (approximately 1.1 equivalents).

-

While stirring the mixture at room temperature, slowly add hydrobromic acid (HBr, 47%) dropwise.

-

Continue stirring the reaction mixture for about 45 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice water.

-

Stir the aqueous mixture for 10 minutes.

-

Add a solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the color of the solution changes, indicating the quenching of any excess bromine.

-

The solid precipitate of 6-bromoveratraldehyde is then collected by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain purified 6-bromoveratraldehyde.[16]

Determination of Melting Point (General Protocol)

This is a standard procedure for determining the melting point of a crystalline organic solid.[2][9][18][21][22]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Ensure the sample of 6-Bromoveratraldehyde is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 6-Bromoveratraldehyde.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts (the end of melting). The recorded range is the melting point of the sample.

Determination of Solubility (Qualitative General Protocol)

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.[1][12][23][24][25]

Materials and Equipment:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Spatula

-

Graduated pipettes or cylinders

-

A sample of 6-Bromoveratraldehyde

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

Place approximately 20-30 mg of 6-Bromoveratraldehyde into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for about 1 minute.

-

Observe the mixture. If the solid has completely dissolved, it is considered "soluble" in that solvent.

-

If the solid has not dissolved, gently warm the test tube in a warm water bath and agitate again. Observe if the solid dissolves upon heating.

-

If the solid dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath to see if the compound precipitates out, which would indicate its suitability for recrystallization from that solvent.

-

If the solid remains undissolved even after heating, it is considered "insoluble" in that solvent under these conditions.

-

Repeat this procedure for each solvent to be tested.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 6-Bromoveratraldehyde from veratraldehyde.

Caption: Experimental workflow for the synthesis of 6-Bromoveratraldehyde.

Conceptual Signaling Pathway for Derivatives

While 6-Bromoveratraldehyde itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities, including potential anticancer effects. Some veratraldehyde derivatives have been suggested to modulate key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram provides a simplified, conceptual overview of the EGFR signaling cascade, which could be a target for novel compounds derived from 6-Bromoveratraldehyde.

Caption: A simplified diagram of the EGFR signaling pathway.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. 6-Bromoveratraldehyde 98 5392-10-9 [sigmaaldrich.com]

- 4. 6-Bromoveratraldehyde 98 5392-10-9 [sigmaaldrich.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hmdb.ca [hmdb.ca]

- 14. hmdb.ca [hmdb.ca]

- 15. Veratraldehyde(120-14-9) 13C NMR spectrum [chemicalbook.com]

- 16. sunankalijaga.org [sunankalijaga.org]

- 17. scispace.com [scispace.com]

- 18. byjus.com [byjus.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 6-Nitroveratraldehyde [webbook.nist.gov]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 23. researchgate.net [researchgate.net]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide on 2-Bromo-4,5-dimethoxybenzaldehyde

This document provides a comprehensive overview of the chemical properties of 2-Bromo-4,5-dimethoxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a substituted benzaldehyde (B42025) derivative. Its chemical structure and properties are fundamental for its application in organic synthesis and medicinal chemistry.

| Property | Value |

| Molecular Formula | C9H9BrO3[1][2][3][4][5][6] |

| Molecular Weight | 245.07 g/mol [1][2][3][4][5][7] |

| CAS Number | 5392-10-9[1][3][4][5] |

| Synonyms | 6-Bromoveratraldehyde[4][5] |

| Physical State | Crystalline Powder[4] |

| Melting Point | 148-152 °C[2][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for obtaining a high-purity compound for research purposes. A general synthetic approach involves the bromination of 3,4-dimethoxybenzaldehyde (B141060).

Synthesis of this compound:

-

Starting Material: 3,4-dimethoxybenzaldehyde (veratraldehyde).

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this reaction.

-

Solvent: A suitable solvent, such as chloroform (B151607) or acetic acid, is used to dissolve the starting material.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring for a specified period.

-

Work-up: After the reaction is complete, the mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine. The organic layer is then separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Characterization:

The identity and purity of the synthesized compound are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 5392-10-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | CAS [matrix-fine-chemicals.com]

- 7. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

electrophilic aromatic substitution mechanism for veratraldehyde bromination

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Bromination of Veratraldehyde

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its brominated derivative, 6-bromoveratraldehyde (also known as 2-bromo-4,5-dimethoxybenzaldehyde), is a valuable building block for the creation of more complex molecules, including fluorescent probes and biologically active compounds.[1] The synthesis of 6-bromoveratraldehyde is typically achieved through an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry for the functionalization of aromatic rings.[3][4]

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution mechanism for the bromination of veratraldehyde. It includes a detailed examination of the reaction mechanism, experimental protocols for its synthesis, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals.

The Electrophilic Aromatic Substitution Mechanism

The bromination of veratraldehyde is a classic example of an electrophilic aromatic substitution reaction, which proceeds in two main steps: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.[5][6]

Directing Group Effects in Veratraldehyde

The regioselectivity of the bromination of veratraldehyde is controlled by the directing effects of the substituents already present on the benzene (B151609) ring: two methoxy (B1213986) groups (-OCH₃) and one aldehyde group (-CHO).

-

Methoxy Groups (-OCH₃) : These are strong activating groups and are ortho, para-directors.[7] They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

-

Aldehyde Group (-CHO) : This is a deactivating group and a meta-director.[7] It withdraws electron density from the aromatic ring, making it less reactive.

The powerful activating and directing effects of the two methoxy groups dominate the deactivating effect of the aldehyde group. Therefore, the incoming electrophile (Br⁺) is directed to the positions that are ortho or para to the methoxy groups. In the case of veratraldehyde, the position C6 is ortho to the methoxy group at C1 and meta to the aldehyde group, making it the most likely site for electrophilic attack.

Step-by-Step Mechanism

The bromination of veratraldehyde can be achieved using bromine (Br₂) with a Lewis acid catalyst, or by generating bromine in situ. A common laboratory method involves the use of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid, which generates the bromine electrophile.[3]

The overall reaction is as follows:

Caption: Overall reaction for the bromination of veratraldehyde.

The detailed mechanism involves three key steps:

-

Formation of the Electrophile : In the presence of an acid, potassium bromate reacts with hydrobromic acid to generate bromine (Br₂). The acidic conditions also help to polarize the Br-Br bond, creating a stronger electrophile, the bromonium ion (Br⁺).[3]

-

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich aromatic ring of veratraldehyde acts as a nucleophile and attacks the electrophilic bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step of the reaction.[5][8]

-

Deprotonation and Rearomatization : A weak base (such as water or the bromide ion) removes a proton from the carbon atom to which the bromine is attached. This restores the aromaticity of the ring and yields the final product, 6-bromoveratraldehyde.[5][8]

Caption: Step-by-step mechanism of veratraldehyde bromination.

Experimental Protocol: In Situ Bromination using KBrO₃ and HBr

The following protocol for the synthesis of this compound is adapted from a published procedure.[3] This method utilizes the in situ generation of bromine, which avoids handling the highly toxic and corrosive elemental bromine.[3]

Materials and Reagents:

-

Veratraldehyde

-

Potassium bromate (KBrO₃)

-

Glacial acetic acid

-

Hydrobromic acid (HBr, 47%)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ice water

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup : In a round bottom flask, combine 10 mmol of veratraldehyde and 3.3 mmol of KBrO₃.

-

Solvent Addition : Add 5 mL of glacial acetic acid to the flask at room temperature.

-

Initiation : Begin stirring the mixture with a magnetic stirrer.

-

HBr Addition : Slowly add 1 mL of 47% HBr drop by drop.

-

Reaction : Continue stirring the mixture for 45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

-

Work-up : Add a solution of Na₂S₂O₃ until the color of the solution changes, indicating that any excess bromine has been quenched.

-

Isolation : The product will precipitate out of the solution and can be collected by filtration.

Caption: Workflow for the synthesis of 6-bromoveratraldehyde.

Quantitative Data

The success of the synthesis can be evaluated by the yield and the characterization of the final product.

Reaction Yields

The yield of this compound can vary depending on the scale of the reaction. The following table summarizes the reported yields for different starting masses of veratraldehyde.[3][9]

| Mass of Veratraldehyde (g) | Percent Yield (%) |

| 0.5 | 21.63 |

| 1.0 | 82.03 |

| 2.0 | 69.38 |

| 3.0 | 69.84 |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.[3][9]

| Property | Value |

| Appearance | Grayish-white solid |

| Melting Point | 142-144 °C |

| FTIR (C-Br stretch) | 1018 cm⁻¹ |

| Mass Spectrum (M⁺) | m/z 244 |

Conclusion

The bromination of veratraldehyde is an efficient electrophilic aromatic substitution reaction that yields 6-bromoveratraldehyde, a valuable synthetic intermediate. The regioselectivity of the reaction is governed by the strong activating and ortho, para-directing effects of the two methoxy groups. The use of KBrO₃ and HBr provides a safe and effective method for the in situ generation of the bromine electrophile. The experimental protocol is straightforward and provides good to excellent yields of the desired product, which can be readily characterized by standard analytical techniques. This guide provides a solid foundation for researchers and professionals working with this important chemical transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. sunankalijaga.org [sunankalijaga.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 9. sunankalijaga.org [sunankalijaga.org]

An In-depth Technical Guide to the Starting Materials for 6-Bromoveratraldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common starting materials and synthetic routes for the preparation of 6-Bromoveratraldehyde (2-Bromo-4,5-dimethoxybenzaldehyde). This valuable intermediate is utilized in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways and experimental workflows.

Primary Synthetic Route: Bromination of Veratraldehyde

The most direct and widely employed method for the synthesis of 6-Bromoveratraldehyde is the electrophilic aromatic bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). Veratraldehyde is a commercially available and relatively inexpensive starting material, making this the preferred route for many applications.

Synthesis of 6-Bromoveratraldehyde from Veratraldehyde

The bromination of the veratraldehyde ring is a classic example of electrophilic aromatic substitution. The methoxy (B1213986) groups at positions 3 and 4 are electron-donating and ortho-, para-directing. The aldehyde group is a meta-directing deactivator. The substitution occurs at the position ortho to one methoxy group and meta to the aldehyde, which is the C6 position, due to the strong activating and directing effects of the two methoxy groups.

A common and efficient method involves the in situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in an acidic medium like glacial acetic acid.

Quantitative Data for Bromination of Veratraldehyde

| Starting Material | Brominating Agent | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| Veratraldehyde | KBrO₃ / HBr | Glacial Acetic Acid | ~1 hour | Room Temperature | up to 82.03 | [1] |

| Veratraldehyde | Liquid Bromine | Methanol (B129727) | Not specified | 21-22 °C | 75.6 |

Experimental Protocol: Bromination of Veratraldehyde using KBrO₃/HBr

This protocol is adapted from a procedure utilizing the in situ generation of bromine.

Materials:

-

Veratraldehyde

-

Potassium bromate (KBrO₃)

-

Glacial acetic acid

-

Hydrobromic acid (HBr, 47%)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ice-cold distilled water

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Büchner funnel and filter flask

Procedure:

-

In a suitable reaction flask, dissolve veratraldehyde in glacial acetic acid at room temperature.

-

To the stirring solution, add potassium bromate (KBrO₃).

-

Slowly, add hydrobromic acid (HBr, 47%) dropwise to the mixture. The solution will typically change color from yellow to orange.

-

Continue stirring the reaction mixture for approximately 45 minutes to 1 hour at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approximately 50 mL for a small-scale reaction) and stir for 10 minutes.

-

To quench any excess bromine, add a solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.

-

The solid precipitate of 6-Bromoveratraldehyde is then collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water.

-

The crude product can be purified by recrystallization from ethanol to yield a grayish-white solid.

Reaction Pathway and Mechanism

The synthesis of 6-Bromoveratraldehyde from veratraldehyde proceeds via an electrophilic aromatic substitution mechanism.

Alternative Starting Materials for Veratraldehyde

For research and development purposes where veratraldehyde may not be readily available or a different synthetic approach is desired, it can be synthesized from several precursors.

Synthesis from Vanillin (B372448)

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and cost-effective starting material. Veratraldehyde is produced from vanillin through a simple methylation of the phenolic hydroxyl group, a reaction often accomplished using dimethyl sulfate (B86663).

Synthesis from Veratrole

Veratrole (1,2-dimethoxybenzene) can be formylated to introduce the aldehyde group, yielding veratraldehyde. This is another example of electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

Synthesis from Catechol

A two-step synthesis starting from catechol is also a viable route. Catechol is first methylated to produce veratrole, which is then formylated to give veratraldehyde.

Quantitative Data for Veratraldehyde Synthesis

| Starting Material | Key Reagents | Reaction Type | Typical Yield (%) | Reference |

| Vanillin | Dimethyl Sulfate, NaOH | Methylation | 82-95 | [1][2] |

| Veratrole | POCl₃, DMF | Vilsmeier-Haack Formylation | ~89 (purified) | |

| Catechol | Dimethyl Sulfate, NaOH then POCl₃, DMF | Methylation followed by Formylation | >90 (for methylation step) |

Experimental Protocols for Veratraldehyde Synthesis

Materials:

-

Vanillin

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked flask, mechanical stirrer, reflux condenser, dropping funnel

Procedure:

-

In a 3-liter three-necked flask, prepare a solution of 152 g of vanillin in 1 liter of methanol.

-

Separately, prepare a solution of 80 g of sodium hydroxide in 500 ml of water.

-

With vigorous stirring, add the sodium hydroxide solution to the vanillin solution and gently heat the mixture to reflux.

-

Through the dropping funnel, add 126 g of dimethyl sulfate dropwise over 1-2 hours while maintaining reflux.

-

After the addition is complete, continue to reflux for an additional 2 hours.

-

Cool the reaction mixture to room temperature and remove most of the methanol by distillation.

-

Extract the remaining aqueous solution three times with 200 ml portions of diethyl ether.

-

Wash the combined ether extracts with 10% sodium hydroxide solution and then with water.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield veratraldehyde. The crude product can be purified by vacuum distillation.

Experimental Workflow and Purification

A general workflow for the synthesis and purification of 6-Bromoveratraldehyde is outlined below.

Purification Protocol: Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

General Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 6-Bromoveratraldehyde, ethanol is a suitable solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

This guide provides a foundational understanding of the synthesis of 6-Bromoveratraldehyde, empowering researchers and professionals in the field of drug development and chemical synthesis to make informed decisions regarding starting materials and synthetic strategies.

References

Navigating the Toxicological Landscape of 2-Bromo-4,5-dimethoxybenzaldehyde: A Guide for Researchers

For Immediate Release

Shanghai, China – December 21, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the toxicological profile of 2-Bromo-4,5-dimethoxybenzaldehyde. This whitepaper addresses a critical information gap, providing a consolidated resource of available safety data for this key chemical intermediate.

While a complete toxicological profile with extensive quantitative data remains to be fully elucidated through dedicated studies, this guide synthesizes the current understanding from available Safety Data Sheets (SDS) and related scientific literature. The information is presented to facilitate risk assessment and guide safe handling and experimental design.

General Safety and Hazard Profile

This compound is classified as a substance that requires careful handling due to its potential health effects. The primary hazards identified across various safety data sheets include:

-

Skin Corrosion/Irritation: The compound is recognized as a skin irritant[1][2][3].

-

Serious Eye Damage/Eye Irritation: It is also known to cause serious eye irritation[1][2].

-

Acute Toxicity: The substance is classified as harmful if swallowed, in contact with skin, or if inhaled[1].

-

Respiratory Irritation: It may cause respiratory irritation[1][2].

-

Skin Sensitization: There is a potential for allergic skin reactions[1].

These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye and face protection, when working with this compound. Work should be conducted in a well-ventilated area to minimize inhalation exposure[1][2].

Quantitative Toxicological Data

A thorough review of publicly available literature and safety data reveals a significant lack of specific quantitative toxicological data for this compound. Key metrics such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), IC50 (Inhibitory Concentration, 50%), NOAEL (No Observed Adverse Effect Level), and LOAEL (Lowest Observed Adverse Effect Level) have not been established in published studies. This absence of data highlights the need for further toxicological research to quantify the potential risks associated with this compound.

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the current body of scientific literature. The existing information is derived from standardized hazard assessments rather than specific, in-depth studies.

Understanding the Chemical Context: Synthesis and Metabolism

To provide a broader context for researchers, it is useful to understand the synthesis and potential metabolic pathways of related compounds. This compound is synthesized from veratraldehyde through a bromination reaction[4][5][6][7]. This process involves an electrophilic aromatic substitution[4][5].

While no specific metabolic pathways for this compound have been documented, studies on the structurally related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) can offer potential insights. The metabolism of 2C-B involves oxidative deamination and demethylation, mediated by monoamine oxidase (MAO) enzymes[8][9]. These pathways lead to the formation of various metabolites[8][9][10]. It is plausible that this compound could undergo similar metabolic transformations, although this would need to be confirmed through dedicated research.

Logical Relationship: Hazard Assessment

The following diagram illustrates the logical flow of hazard identification and the resulting safety recommendations for handling this compound.

Caption: Logical workflow from hazard identification to recommended safety measures.

Conclusion and Future Directions

This technical guide provides a summary of the currently available toxicological and safety information for this compound. The conspicuous absence of quantitative toxicological data and detailed experimental studies underscores a critical need for further research. Future studies should focus on determining key toxicological endpoints (LD50, LC50, etc.) and elucidating the specific metabolic pathways and potential signaling interactions of this compound. Such data will be invaluable for a more complete risk assessment and for ensuring the safety of researchers and professionals in the field of drug development.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sunankalijaga.org [sunankalijaga.org]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. Synthesis of this compound [designer-drug.com]

- 7. researchgate.net [researchgate.net]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Safeguarding Stability: A Technical Guide to the Storage of 2-Bromo-4,5-dimethoxybenzaldehyde

For Immediate Release

This technical guide provides an in-depth overview of the optimal storage conditions for 2-Bromo-4,5-dimethoxybenzaldehyde, a crucial building block for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure the compound's integrity, prevent degradation, and maintain its purity for reliable experimental outcomes.

Recommended Storage Conditions

Proper storage of this compound is critical to its shelf life. The compound is known to be sensitive to environmental factors, necessitating specific storage protocols. Key recommendations include maintaining a cool, dry, and dark environment, and for long-term storage, the use of an inert atmosphere is strongly advised.

A summary of the recommended storage parameters is provided in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation, as the compound is air-sensitive[1]. |

| Light Exposure | Store in the dark (amber vial) | Protects against photolytic degradation, as the compound is light-sensitive[1]. |

| Humidity | Dry environment | Prevents hydrolysis and other moisture-mediated degradation. |

| Container | Tightly sealed container | Prevents exposure to air and moisture. |

Experimental Protocols for Stability Assessment

To ensure the long-term stability and to understand the degradation profile of this compound, a comprehensive stability testing protocol is recommended. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Testing

This study evaluates the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

-

Store a well-characterized batch of this compound in amber glass vials under an argon atmosphere at 2-8°C.

-

Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analyze the samples for purity (using a stability-indicating HPLC method), appearance, and the presence of any degradation products.

Accelerated Stability Testing

This study is designed to predict the long-term stability by subjecting the compound to elevated stress conditions.

Methodology:

-

Store samples of this compound at an elevated temperature and humidity, for example, 40°C ± 2°C and 75% ± 5% relative humidity.

-

Withdraw samples at specified time intervals (e.g., 0, 1, 2, 3, and 6 months).

-

Analyze the samples using the same analytical methods as in the long-term stability study.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways. These studies involve exposing the compound to stress conditions that are more severe than those used in accelerated stability testing.

Stress Conditions:

-

Acid Hydrolysis: Reflux the compound in 0.1 N HCl for a specified period.

-

Base Hydrolysis: Reflux the compound in 0.1 N NaOH for a specified period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period.

-

Photostability: Expose the compound to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

Visualization of Protocols and Pathways

To further clarify the recommended procedures and potential chemical transformations, the following diagrams are provided.

By adhering to these storage and handling protocols, researchers can ensure the integrity and reliability of this compound in their scientific endeavors. The provided experimental workflows offer a robust framework for in-house stability assessments, contributing to the overall quality and reproducibility of research and development outcomes.

References

In-Depth Technical Guide to the Spectral Data of 2-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Bromo-4,5-dimethoxybenzaldehyde (also known as 6-bromoveratraldehyde), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with the methodologies used for their acquisition.

Core Spectral Data

The following sections summarize the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.21 | Singlet | 1H | - | Aldehyde (-CHO) |

| 7.35 | Singlet | 1H | - | Aromatic H |

| 7.08 | Singlet | 1H | - | Aromatic H |

| 3.94 | Singlet | 3H | - | Methoxy (-OCH₃) |

| 3.90 | Singlet | 3H | - | Methoxy (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | Aldehyde Carbonyl (C=O) |

| 156.0 | Aromatic C-O |

| 150.2 | Aromatic C-O |

| 129.8 | Aromatic C-H |

| 127.9 | Aromatic C-Br |

| 113.8 | Aromatic C-H |

| 111.9 | Aromatic C-CHO |

| 56.5 | Methoxy (-OCH₃) |

| 56.3 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2972, 2939, 2841 | Medium | C-H stretch (alkane) |

| 1678 | Strong | C=O stretch (aldehyde) |

| 1585, 1498 | Strong | C=C stretch (aromatic) |

| 1267 | Strong | C-O stretch (ether) |

| 1128 | Strong | C-O stretch (ether) |

| 1018 | Medium | C-Br stretch[1] |

| 868 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 244/246 | 95/93 | [M]⁺/ [M+2]⁺ (Molecular ion with isotopic pattern for Br)[1] |

| 243/245 | 100/98 | [M-H]⁺ / [M-H+2]⁺ (Base Peak) |

| 214/216 | 20/19 | [M-CHO]⁺ / [M-CHO+2]⁺ |

| 186/188 | 15/14 | [M-CHO-CO]⁺ / [M-CHO-CO+2]⁺ |

| 133 | 30 | [M-Br-OCH₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The KBr pellet was then placed in the sample holder of the spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample was prepared in a suitable solvent like dichloromethane (B109758) or ethyl acetate. This solution was injected into the GC, which was equipped with a capillary column (e.g., HP-5MS). The separated compound was then introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass range of m/z 50-500.

Visualizations

The following diagram illustrates the general experimental workflow for the spectral analysis of this compound.

Caption: Experimental workflow for spectral analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,5-Trimethoxybenzaldehyde from 2-Bromo-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-trimethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The described method focuses on the copper-catalyzed methoxylation of 2-bromo-4,5-dimethoxybenzaldehyde. This precursor is readily synthesized from veratraldehyde. These protocols are intended to provide a foundational methodology for researchers and professionals engaged in organic synthesis and drug development.

Introduction

2,4,5-Trimethoxybenzaldehyde serves as a crucial building block for a variety of biologically active molecules. Its synthesis from this compound via a copper-catalyzed nucleophilic aromatic substitution (SNA) reaction offers a reliable and efficient route. This transformation, an example of an Ullmann condensation, involves the displacement of the bromide with a methoxide (B1231860) group, typically from sodium methoxide, in the presence of a copper(I) catalyst such as copper(I) bromide (CuBr).

Data Presentation

Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| This compound | C₉H₉BrO₃ | 245.07 | 142-144[1] | FTIR (cm⁻¹): C-Br (1018), C=O, C=C aromatic, C-O ether[1]. MS (m/z): 244 (M⁺)[1]. | |

| 2,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 111-115 | ¹H NMR (CDCl₃, 90 MHz) δ (ppm): 10.3 (s, 1H, CHO), 7.3 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 4.04 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃). ¹³C NMR available. |

Reaction Parameters and Yields

| Reaction | Starting Material | Reagents and Catalyst | Solvent | Typical Yield (%) |

| Bromination | 3,4-Dimethoxybenzaldehyde (B141060) | Bromine | Methanol (B129727) | 90-92 |

| Methoxylation | This compound | Sodium methoxide, Copper(I) bromide (CuBr) | Methanol, Ethyl Acetate (EtOAc) | Not explicitly stated in sources, requires optimization. |

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol is adapted from a reported large-scale synthesis and can be scaled down as required.

Materials:

-

3,4-Dimethoxybenzaldehyde (veratraldehyde)

-

Methanol

-

Bromine

-

Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Cooling bath

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reactor, dissolve 3,4-dimethoxybenzaldehyde in methanol with stirring. Gentle heating to approximately 30°C may be necessary to achieve a homogeneous solution.

-

Cool the solution and slowly add bromine while maintaining the temperature below 40°C using a cooling bath.

-

After the addition is complete, stir the reaction mixture at this temperature for 1 hour.

-

Heat the mixture to reflux and remove a portion of the methanol by distillation.

-

Cool the reaction mixture to 20°C, at which point the product may begin to precipitate.

-

Add water with stirring to induce further precipitation.

-

Collect the solid product by filtration and wash the filter cake with cold methanol.

-

Dry the product in vacuo at 50°C to yield this compound as a colorless to slightly yellowish solid.[2]

Protocol 2: Synthesis of 2,4,5-Trimethoxybenzaldehyde

This protocol is based on the established copper-catalyzed methoxylation of aryl bromides.

Materials:

-

This compound

-

Sodium methoxide

-

Methanol

-

Ethyl Acetate (EtOAc)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser and inert gas inlet

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, methanol, and ethyl acetate.

-

Add sodium methoxide to the mixture with stirring.

-

Add a catalytic amount of copper(I) bromide (CuBr).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2,4,5-trimethoxybenzaldehyde.

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway from 3,4-dimethoxybenzaldehyde.

Experimental Workflow for Methoxylation

Caption: Step-by-step workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde.

Discussion

The copper-catalyzed methoxylation of this compound is a robust method for the synthesis of 2,4,5-trimethoxybenzaldehyde. The efficiency of the Ullmann-type coupling is influenced by several factors including the catalyst, solvent, temperature, and the nature of the reactants. The use of copper(I) bromide is a common and effective choice for this transformation.

Researchers should note that the reaction conditions, particularly the amount of catalyst and the reaction time, may require optimization to achieve the best yields. Monitoring the reaction progress by TLC is crucial to determine the point of completion and to avoid the formation of byproducts. The purification of the final product is essential to remove any unreacted starting material and catalyst residues, ensuring high purity for subsequent applications in drug development and other areas of chemical synthesis.

References

Application Notes and Protocols for the Reaction of 2-Bromo-4,5-dimethoxybenzaldehyde with Sodium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Bromo-4,5-dimethoxybenzaldehyde with sodium methoxide (B1231860) is a key transformation in synthetic organic chemistry, primarily utilized for the synthesis of 2,4,5-trimethoxybenzaldehyde (B179766). This product is a significant intermediate in the preparation of various psychoactive compounds and has potential applications in medicinal chemistry and drug development. The reaction proceeds via a nucleophilic aromatic substitution mechanism, often facilitated by a copper catalyst in what is known as an Ullmann condensation. This document provides detailed application notes, a representative experimental protocol, and relevant data for this chemical transformation.

Reaction Overview

The core of this reaction is the displacement of the bromine atom on the aromatic ring of this compound by a methoxy (B1213986) group from sodium methoxide. The presence of an electron-withdrawing aldehyde group and two electron-donating methoxy groups on the benzene (B151609) ring influences the reactivity of the aryl halide. The use of a copper catalyst, such as copper(I) bromide, is often essential to facilitate this substitution under reasonable reaction conditions.

Reaction Scheme:

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₉BrO₃ | 245.07 | 148-151 | - |

| Sodium Methoxide | CH₃NaO | 54.02 | >300 (decomposes) | - |

| 2,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 114-117 | 165 (10 mmHg) |

| Copper(I) Bromide | CuBr | 143.45 | 504 | 1345 |

| Methanol (B129727) | CH₄O | 32.04 | -97.6 | 64.7 |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value/Range | Notes |

| Solvent | Methanol | Also acts as a source of the methoxide ion in some protocols. |

| Catalyst | Copper(I) Bromide (CuBr) | Other copper salts (e.g., CuI, CuO) can also be used. |

| Base | Sodium Methoxide | Can be used as a solution in methanol or generated in situ. |

| Temperature | Reflux | Typically the boiling point of methanol (approx. 65 °C). |

| Reaction Time | 4-24 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 70-90% | Highly dependent on reaction conditions and purity of reactants. |

Experimental Protocol

The following is a representative protocol for the synthesis of 2,4,5-trimethoxybenzaldehyde from this compound. This protocol is based on general procedures for copper-catalyzed nucleophilic aromatic substitution reactions.

Materials:

-

This compound

-

Sodium methoxide (solid or as a 25-30% solution in methanol)

-

Copper(I) bromide (CuBr)

-

Anhydrous methanol

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: Add anhydrous methanol to dissolve the starting material. Then, add sodium methoxide (1.5-2.0 eq) and a catalytic amount of copper(I) bromide (0.1-0.2 eq).

-

Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with toluene or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2,4,5-trimethoxybenzaldehyde as a white to pale yellow solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the purified product.

Visualizations

Caption: Reaction pathway for the synthesis of 2,4,5-trimethoxybenzaldehyde.

Caption: Step-by-step experimental workflow for the synthesis and purification.

The Versatile Role of 2-Bromo-4,5-dimethoxybenzaldehyde in Medicinal Chemistry: A Keystone for Bioactive Scaffolds

FOR IMMEDIATE RELEASE